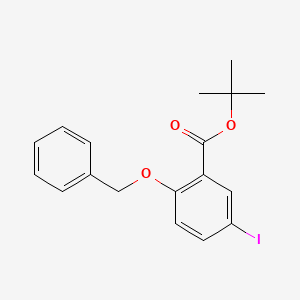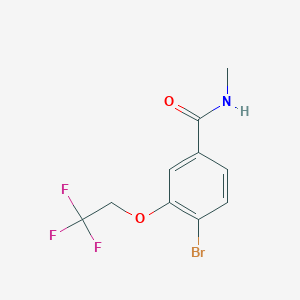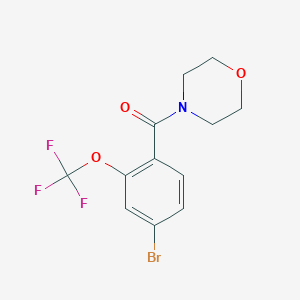
tert-Butyl 2-(benzyloxy)-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(benzyloxy)-5-iodobenzoate: is an organic compound that features a tert-butyl ester group, a benzyloxy group, and an iodine atom attached to a benzoate core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(benzyloxy)-5-iodobenzoate typically involves the esterification of 2-(benzyloxy)-5-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl 2-(benzyloxy)-5-iodobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products like tert-Butyl 2-(benzyloxy)-5-aminobenzoate or tert-Butyl 2-(benzyloxy)-5-thiocyanatobenzoate.
Oxidation: Products like 2-(benzyloxy)-5-iodobenzoic acid.
Reduction: Products like tert-Butyl 2-(benzyloxy)-5-iodobenzyl alcohol.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(benzyloxy)-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to the discovery of new drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex chemical entities .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(benzyloxy)-5-iodobenzoate in chemical reactions involves the activation of the benzyloxy and iodine groups. The benzyloxy group can act as a leaving group in substitution reactions, while the iodine atom can participate in oxidative addition reactions in the presence of transition metal catalysts . The tert-butyl ester group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(benzyloxy)-4-iodobenzoate
- tert-Butyl 2-(benzyloxy)-3-iodobenzoate
- tert-Butyl 2-(benzyloxy)-6-iodobenzoate
Comparison: tert-Butyl 2-(benzyloxy)-5-iodobenzoate is unique due to the position of the iodine atom on the benzene ring, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and coupling reactions due to steric and electronic effects .
Propriétés
IUPAC Name |
tert-butyl 5-iodo-2-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO3/c1-18(2,3)22-17(20)15-11-14(19)9-10-16(15)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNIHJGYSMNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














